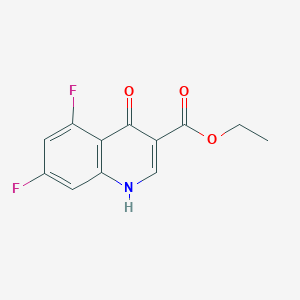

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

Übersicht

Beschreibung

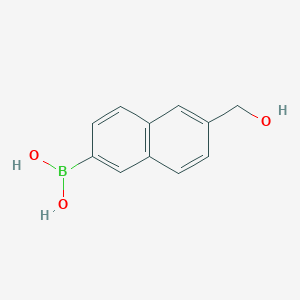

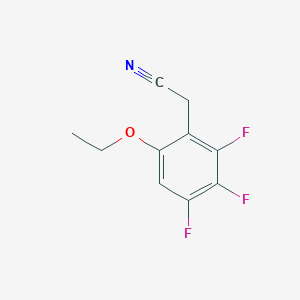

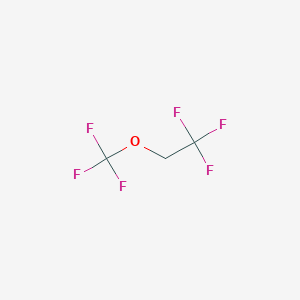

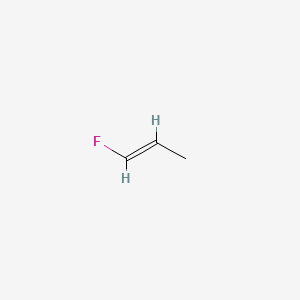

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate is a compound that belongs to the quinolone family, which is a class of compounds known for their broad spectrum of biological activities, including antibacterial properties. The quinolone core structure is a bicyclic system that consists of a benzene ring fused to a pyridine ring, with various substitutions possible at different positions on the rings to modify the compound's properties.

Synthesis Analysis

The synthesis of quinolone derivatives often involves the construction of the quinolone core followed by functionalization at various positions. For example, the preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Similarly, the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate involves multiple steps including acyl-chlorination and cyclopropylamine replacement . These methods demonstrate the complexity and versatility of quinolone synthesis.

Molecular Structure Analysis

The molecular structure of quinolone derivatives can be elucidated using various spectroscopic methods and, in some cases, X-ray crystallography. For instance, 5-ethoxymethyl-8-hydroxyquinoline was characterized using NMR and IR spectroscopy, and its crystal structure was determined by X-ray powder diffraction . These techniques are essential for confirming the identity and purity of synthesized quinolone derivatives.

Chemical Reactions Analysis

Quinolone derivatives can undergo a variety of chemical reactions. For example, ethyl esters of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids can be converted to other compounds under thermolysis conditions . The reactivity of these molecules can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall electronic distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of fluorine atoms, as seen in ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, can affect the compound's lipophilicity and, consequently, its biological activity . Theoretical calculations, such as density functional theory (DFT) and Hartree–Fock methods, can be used to predict properties like atomic charges and dipole moments, which are indicative of a molecule's reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate and its derivatives have been studied for their potential in synthesizing novel compounds with antibacterial properties. A study by Lingaiah et al. (2012) synthesized novel α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives from a similar compound, demonstrating promising antibacterial activity against various bacterial strains (Lingaiah et al., 2012).

Anticancer Assessment

The reactivity and anticancer assessment of 4-hydroxyquinoline derivatives, closely related to ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate, have been explored. Regal et al. (2020) modified the compound to enhance its cytotoxic activity against various cancer cell lines, including MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma (Regal et al., 2020).

Preparation and Derivatives Synthesis

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate serves as a precursor in the synthesis of various quinoline derivatives with potential pharmaceutical applications. Zhe (2001) described the preparation of a closely related compound with an overall yield of 48%, highlighting the compound's utility in creating novel derivatives (Zhe, 2001).

Antimicrobial Agents

Abdel-Mohsen (2014) reported the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate and its derivatives, showcasing significant to moderate antimicrobial activity. This study underlines the potential of ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate derivatives in developing new antimicrobial agents (Abdel-Mohsen, 2014).

Broad-Spectrum Antibacterial Synthesis

Hashimoto et al. (2007) synthesized a compound related to ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate, demonstrating potent broad-spectrum antibacterial properties effective against resistant organisms like MRSA (Hashimoto et al., 2007).

Eigenschaften

IUPAC Name |

ethyl 5,7-difluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-9-4-6(13)3-8(14)10(9)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEQWKWWJBDSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395561 | |

| Record name | ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | |

CAS RN |

228728-82-3 | |

| Record name | ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.